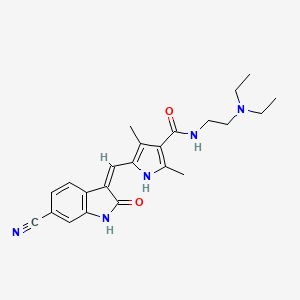
Ret-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-26 is a selective inhibitor of the rearranged during transfection (RET) kinase, which plays a crucial role in the development and progression of various cancers. The compound has shown significant potential in inhibiting RET kinase activity, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ret-IN-26 involves the preparation of indol-2-one derivatives. The process typically includes the following steps:
Formation of the indole core: This is achieved through a Fischer indole synthesis reaction.
Substitution reactions: Various substituents are introduced to the indole core to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ret-IN-26 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Ret-IN-26 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to inhibit RET kinase activity in various cancers, including non-small cell lung cancer and thyroid cancer.
Drug Development: The compound serves as a lead molecule for developing new RET inhibitors with improved efficacy and safety profiles.
Biological Studies: This compound is used in studies to understand the role of RET kinase in cellular signaling pathways and its impact on cancer progression.
Industrial Applications: The compound is also explored for its potential use in industrial processes that require selective kinase inhibition.
Mécanisme D'action
Ret-IN-26 exerts its effects by selectively inhibiting the activity of the RET kinase. The compound binds to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in RET-dependent cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selpercatinib: Another selective RET inhibitor with a similar mechanism of action.
Pralsetinib: A RET inhibitor that has shown efficacy in treating RET fusion-positive cancers.
SYHA1815: A novel RET inhibitor with high selectivity and potency
Uniqueness of Ret-IN-26
This compound stands out due to its high selectivity for RET kinase and its ability to inhibit both wild-type and mutant forms of the kinase. This makes it a valuable tool for studying RET-dependent cancers and developing targeted therapies .
Propriétés
Formule moléculaire |
C23H27N5O2 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
5-[(Z)-(6-cyano-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c1-5-28(6-2)10-9-25-23(30)21-14(3)19(26-15(21)4)12-18-17-8-7-16(13-24)11-20(17)27-22(18)29/h7-8,11-12,26H,5-6,9-10H2,1-4H3,(H,25,30)(H,27,29)/b18-12- |
Clé InChI |
ATHVRLPWRLSIJL-PDGQHHTCSA-N |
SMILES isomérique |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=C(C=C3)C#N)NC2=O)C |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=C(C=C3)C#N)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)
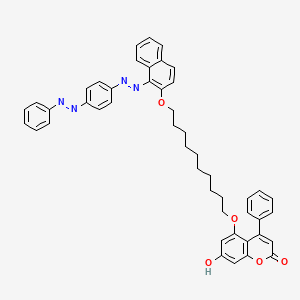
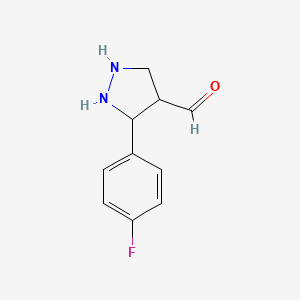

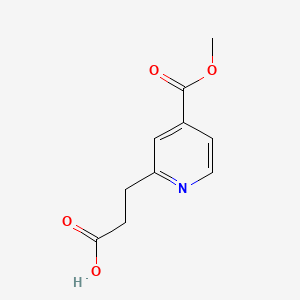
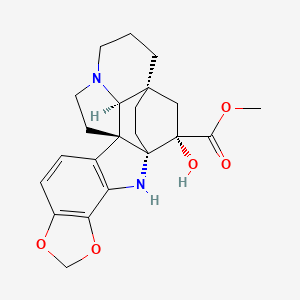
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
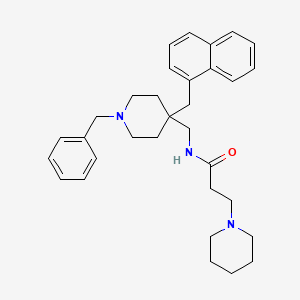

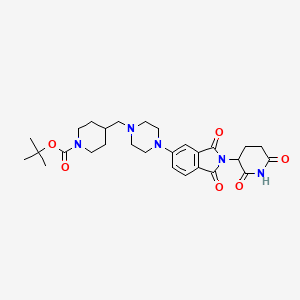
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
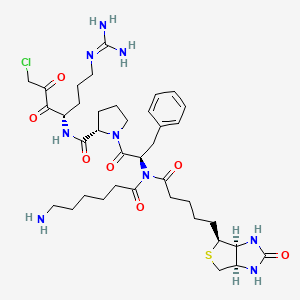

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
